molecular formula C24H36Cl4N6O4Zn B13778104 zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride CAS No. 68072-36-6

zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride

Cat. No.: B13778104
CAS No.: 68072-36-6
M. Wt: 679.8 g/mol
InChI Key: UVGXMIOSRBTQIE-UHFFFAOYSA-J
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Description

Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride is a complex organic compound that combines zinc with a diazonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride typically involves the diazotization of 2,5-diethoxy-4-(ethylamino)aniline followed by the reaction with zinc chloride. The reaction conditions often require a low temperature to stabilize the diazonium salt and prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where precise control of temperature and pH is crucial. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a significant role in determining the reaction pathway and the yield of the desired product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce quinones, while reduction typically yields amines .

Scientific Research Applications

Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride has several scientific research applications:

Mechanism of Action

The mechanism of action of zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride involves its interaction with molecular targets through the diazonium group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The zinc ion may also play a role in stabilizing the compound and facilitating its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

68072-36-6

Molecular Formula

C24H36Cl4N6O4Zn

Molecular Weight

679.8 g/mol

IUPAC Name

zinc;2,5-diethoxy-4-(ethylamino)benzenediazonium;tetrachloride

InChI

InChI=1S/2C12H18N3O2.4ClH.Zn/c2*1-4-14-9-7-12(17-6-3)10(15-13)8-11(9)16-5-2;;;;;/h2*7-8,14H,4-6H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

UVGXMIOSRBTQIE-UHFFFAOYSA-J

Canonical SMILES

CCNC1=CC(=C(C=C1OCC)[N+]#N)OCC.CCNC1=CC(=C(C=C1OCC)[N+]#N)OCC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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